4-Chlorobutylzinc bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

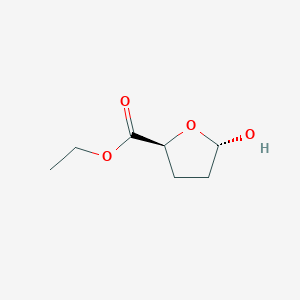

4-Chlorobutylzinc bromide, commonly referred to as CBZBr, is a chemical compound that has been used in research and development for a variety of applications. It is a colorless, crystalline solid that is soluble in water and other organic solvents. CBZBr is a useful reagent for organic synthesis, and has been used in a variety of applications, from drug synthesis and development to biochemistry and environmental studies.

Scientific Research Applications

Environmental Chemistry and Disinfection Byproducts

- Formation of Halogenated Disinfection Byproducts: Research indicates that bromide ions in water sources react during chlorination processes, leading to the formation of various halogenated disinfection byproducts (DBPs). These include trihalomethanes, haloacetic acids, and new categories of aromatic halogenated DBPs. These findings are crucial for understanding the environmental impact of chlorination in water treatment and the potential health risks associated with DBPs (Pan & Zhang, 2013).

Organic Chemistry and Synthesis

- Synthesis of Heterocyclic Compounds: Brominated compounds serve as key intermediates in the synthesis of various heterocyclic compounds with potential antibacterial activities. This illustrates the role of brominated reagents, akin to 4-Chlorobutylzinc bromide, in facilitating the creation of novel pharmaceutical agents (El-Hashash et al., 2015).

Water Treatment and Disinfection

- Bromide's Role in Water Treatment: Studies have shown that bromide ions significantly influence the formation and speciation of DBPs during water disinfection processes. The presence of bromide can lead to a higher formation rate of brominated DBPs, which have different health and environmental implications compared to their chlorinated counterparts (Heeb et al., 2014).

Safety and Hazards

Mechanism of Action

Target of Action

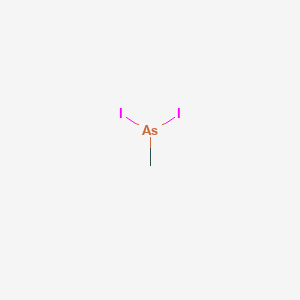

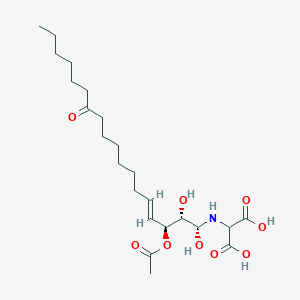

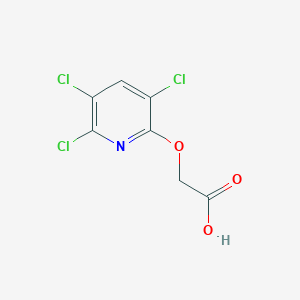

4-Chlorobutylzinc bromide is a chemical compound with the formula Cl(CH2)4ZnBr . It is primarily used in the field of proteomics research . .

Result of Action

It is primarily used in proteomics research , suggesting it may have some role in protein-related processes.

Action Environment

The compound is typically stored at 2-8°C , suggesting that temperature may play a role in its stability.

properties

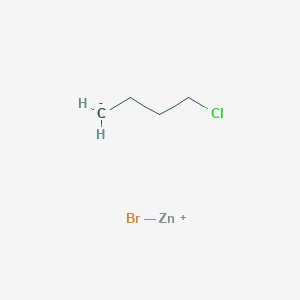

| { "Design of the Synthesis Pathway": "The synthesis of 4-Chlorobutylzinc bromide can be achieved through the reaction of 4-chlorobutyl bromide with metallic zinc in the presence of a suitable catalyst such as copper or palladium. This reaction is commonly known as the Negishi coupling reaction and results in the formation of an organozinc intermediate, which can then be reacted with a suitable halide to form the desired product.", "Starting Materials": ["4-chlorobutyl bromide", "metallic zinc", "copper or palladium catalyst"], "Reaction": ["Step 1: Add 4-chlorobutyl bromide to a reaction flask containing metallic zinc and a copper or palladium catalyst.", "Step 2: Heat the mixture under reflux for several hours to allow the Negishi coupling reaction to occur, forming an organozinc intermediate.", "Step 3: Add a suitable halide, such as bromine, to the reaction mixture to react with the organozinc intermediate.", "Step 4: Isolate the product by filtration or extraction, and purify it through recrystallization or chromatography."] } | |

CAS RN |

155589-48-3 |

Molecular Formula |

C4H8BrClZn |

Molecular Weight |

236.8 g/mol |

IUPAC Name |

bromozinc(1+);1-chlorobutane |

InChI |

InChI=1S/C4H8Cl.BrH.Zn/c1-2-3-4-5;;/h1-4H2;1H;/q-1;;+2/p-1 |

InChI Key |

POIGMXAECHVVIK-UHFFFAOYSA-M |

SMILES |

[CH2-]CCCCl.[Zn+]Br |

Canonical SMILES |

[CH2-]CCCCl.[Zn+]Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-Hydroxyprop-1-ynyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol](/img/structure/B129081.png)

![6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B129104.png)